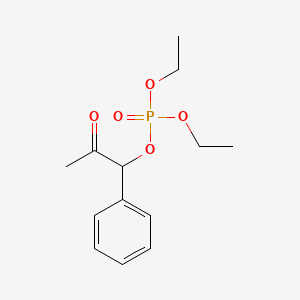

Diethyl 2-oxo-1-phenylpropyl phosphate

説明

Diethyl 2-oxo-1-phenylpropyl phosphate (CAS: Not explicitly provided in evidence) is an organophosphorus compound characterized by a central phosphoryl group linked to two ethyl esters and a substituted phenylpropyl moiety. Organophosphorus compounds like this are often studied for their metabolic pathways, environmental persistence, and biological effects, including interactions with enzymes (e.g., acetylcholinesterase) and endocrine systems .

The compound’s 2-oxo group and phenyl substituent may influence its stability, reactivity, and interactions with biological targets. For instance, the phenyl group could enhance lipophilicity, affecting its distribution in organisms, while the phosphoryl moiety may mediate hydrolysis or enzymatic degradation.

特性

CAS番号 |

192378-92-0 |

|---|---|

分子式 |

C13H19O5P |

分子量 |

286.26 g/mol |

IUPAC名 |

diethyl (2-oxo-1-phenylpropyl) phosphate |

InChI |

InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-13(11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |

InChIキー |

UWABAVPEOMEJOC-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-オキソ-1-フェニルプロピルリン酸ジエチルの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、トリアルキル亜リン酸がハロアセトンと反応するマイケル・アルブゾフ反応です。 たとえば、トリアルキル亜リン酸とヨードアセトンの反応により、目的の生成物が良好な収率で得られます 。 別の方法は、メチルホスホン酸の酰化であり、これは金属化後に塩化アセチルと反応させることを含みます .

工業生産方法

2-オキソ-1-フェニルプロピルリン酸ジエチルの工業生産では、通常、マイケル・アルブゾフ反応を使用して大規模合成が行われます。これは、効率性と高い収率によるものです。 反応条件は、試薬の純度を確保し、収率に影響を与える可能性のある水分を最小限に抑えるように最適化されています .

化学反応の分析

科学研究における用途

2-オキソ-1-フェニルプロピルリン酸ジエチルは、科学研究においていくつかの用途があります。

科学的研究の応用

Diethyl 2-oxo-1-phenylpropyl phosphate has several scientific research applications:

作用機序

類似の化合物との比較

類似の化合物

2-オキソ-1-フェニルプロピルリン酸ジエチルに類似する化合物には、以下が含まれます。

- (2-オキソプロピル)ホスホン酸ジエチル

- (2-オキソプロピル)ホスホン酸ジメチル

- (2-オキソ-1-フェニルエチル)ホスホン酸ジエチル

独自性

2-オキソ-1-フェニルプロピルリン酸ジエチルは、プロピル鎖上のフェニル基とオキソ基などの特定の構造的特徴により、ユニークです。 これらの特徴は、明確な化学的性質と反応性を付与し、有機合成や医薬品化学における特定の用途に適しています.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Diethyl 2-oxo-1-phenylpropyl phosphate with structurally or functionally related organophosphorus compounds, based on extrapolation from available evidence:

Diethyl Phosphate (DEP)

Structural Similarities: Both compounds contain diethyl phosphate groups. DEP is a non-specific metabolite of organophosphorus pesticides (OPs), whereas Diethyl 2-oxo-1-phenylpropyl phosphate may act as a precursor or metabolite with a more complex substituent. Functional Differences:

- Metabolic Impact: DEP alters gut microbiota composition in mice, increasing opportunistic pathogens (e.g., Paraprevotella, Helicobacter) and reducing anti-inflammatory IL-6 levels. It also elevates butyrate-producing bacteria (e.g., Alloprevotella), linked to decreased LDL-C and TG levels .

- Endocrine Effects: DEP exposure in mice correlates with elevated estradiol and peptide YY (PYY), likely mediated by microbial SCFA production .

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Structural Similarities : Both compounds contain phosphoryl groups and oxo substituents. However, the diazo group in Dimethyl (1-Diazo-2-oxopropyl)phosphonate introduces high reactivity, making it a reagent in organic synthesis (e.g., Bestmann-Ohira reagent for alkynes) .

Functional Differences :

- Reactivity : The diazo group enables cyclopropanation and alkyne formation, whereas Diethyl 2-oxo-1-phenylpropyl phosphate’s phenylpropyl group may favor hydrophobic interactions or slower hydrolysis.

- Safety Profile : Dimethyl (1-Diazo-2-oxopropyl)phosphonate requires stringent handling (e.g., respiratory protection, dust control) due to hazards like nitrogen oxide emissions during combustion . Similar data are unavailable for Diethyl 2-oxo-1-phenylpropyl phosphate.

Organophosphorus Pesticides (e.g., Chlorpyrifos, Malathion)

Functional Context : Diethyl 2-oxo-1-phenylpropyl phosphate may share metabolic pathways with OPs, which degrade into dialkyl phosphates like DEP.

Key Contrasts :

- Toxicity Mechanism: OPs inhibit acetylcholinesterase (AChE), causing neurotoxicity. The target compound’s AChE interaction is unstudied.

- Biomonitoring : Urinary DEP is a biomarker for OP exposure . The phenylpropyl variant’s detection and excretion patterns remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。